2-Amino-5-(2-methyl-3-pyridyl)-1,3,4-thiadiazole
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Overview
Description
2-Amino-5-(2-methyl-3-pyridyl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(2-methyl-3-pyridyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-3-pyridinecarboxylic acid hydrazide with carbon disulfide in the presence of a base, followed by cyclization to form the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(2-methyl-3-pyridyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The thiadiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may yield amines.
Scientific Research Applications
2-Amino-5-(2-methyl-3-pyridyl)-1,3,4-thiadiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-Amino-5-(2-methyl-3-pyridyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-(2-chloropyridyl)-1,3,4-thiadiazole
- 2-Amino-5-(2-methoxypyridyl)-1,3,4-thiadiazole
- 2-Amino-5-(2-ethylpyridyl)-1,3,4-thiadiazole
Uniqueness
2-Amino-5-(2-methyl-3-pyridyl)-1,3,4-thiadiazole is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C8H8N4S |
---|---|
Molecular Weight |
192.24 g/mol |
IUPAC Name |
5-(2-methylpyridin-3-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C8H8N4S/c1-5-6(3-2-4-10-5)7-11-12-8(9)13-7/h2-4H,1H3,(H2,9,12) |
InChI Key |
QFQHJUHFYZAGBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)C2=NN=C(S2)N |
Origin of Product |
United States |
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